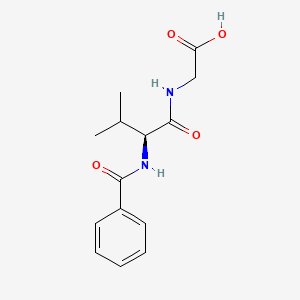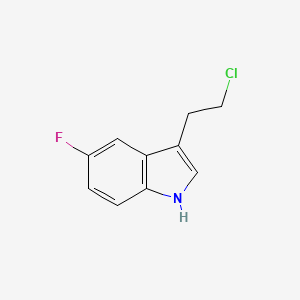
3-(2-chloroethyl)-5-fluoro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloroethyl)-5-fluoro-1H-indole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-5-fluoro-1H-indole typically involves the introduction of the fluorine atom and the ethyl chloride group onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring is first fluorinated at the 5-position using a fluorinating agent such as Selectfluor. Subsequently, the 3-position is functionalized with an ethyl chloride group through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-chloroethyl)-5-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ethyl chloride group to an ethyl group.
Substitution: The ethyl chloride group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Ethyl-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-chloroethyl)-5-fluoro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of 3-(2-chloroethyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and selectivity. The compound may also modulate signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting enzymes like Notum .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but with an acetamide group instead of an ethyl chloride group.
2-(5-hydroxy-1H-indol-3-yl)ethylchloride: Similar structure but with a hydroxyl group at the 5-position instead of a fluorine atom.
Uniqueness
3-(2-chloroethyl)-5-fluoro-1H-indole is unique due to the presence of both the fluorine atom and the ethyl chloride group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the ethyl chloride group allows for further functionalization and derivatization .
Eigenschaften
Molekularformel |
C10H9ClFN |
|---|---|
Molekulargewicht |
197.63 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C10H9ClFN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 |
InChI-Schlüssel |
DVIWXZRKCRCQKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


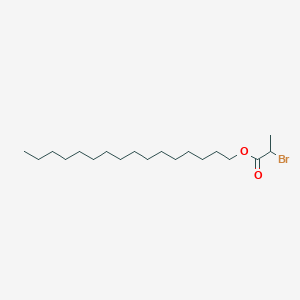
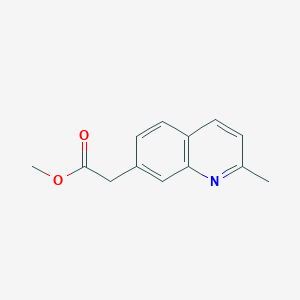

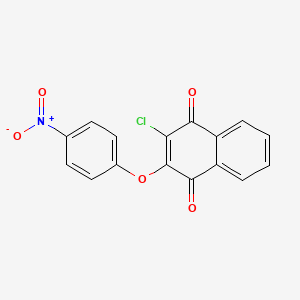
![9-Bromo-N-[6-methyl-2-(methylsulfanyl)pyridin-3-YL]nonanamide](/img/structure/B8619988.png)
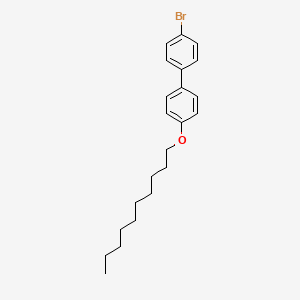
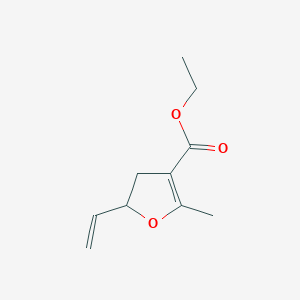

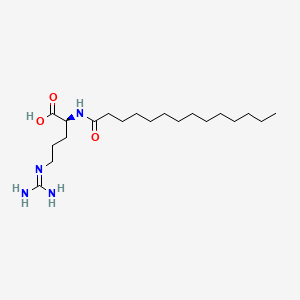
![2-Methyl-thieno[3,2-d]thiazole](/img/structure/B8620034.png)
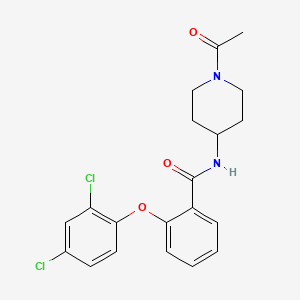
![N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline](/img/structure/B8620046.png)
![7-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8620052.png)
